3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine

Catalog No.
S13953980
CAS No.
M.F
C7H13F3N2O
M. Wt
198.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-...

Product Name

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine

IUPAC Name

3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine

Molecular Formula

C7H13F3N2O

Molecular Weight

198.19 g/mol

InChI

InChI=1S/C7H13F3N2O/c1-13-5-6(7(8,9)10)2-3-12(11)4-6/h2-5,11H2,1H3

InChI Key

UEJNJBJAUMSVHH-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCN(C1)N)C(F)(F)F

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine is an organic compound characterized by its unique structural features, which include a pyrrolidine ring substituted with both methoxymethyl and trifluoromethyl groups. The molecular formula for this compound is C6H10F3NC_6H_{10}F_3N, and it possesses notable chemical properties due to the presence of the trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

The methoxymethyl group contributes to the compound's solubility and reactivity, making it a subject of interest in medicinal chemistry and material science. Its structural complexity allows for diverse interactions with biological systems, potentially leading to various therapeutic applications.

Due to its functional groups:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Alkylation: The methoxymethyl group can undergo alkylation reactions under suitable conditions, leading to the formation of more complex derivatives.
  • Deprotonation: The nitrogen atom in the pyrrolidine ring can be deprotonated under basic conditions, resulting in a more reactive species that can engage in further reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds structurally similar to 3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine exhibit significant biological activities. These may include:

  • Antimicrobial Activity: Compounds with similar trifluoromethyl substitutions have shown potential against various microbial strains.
  • Anti-inflammatory Properties: The presence of the pyrrolidine structure is often associated with reduced inflammatory responses in biological studies.
  • Cytotoxic Effects: Some derivatives have been investigated for their anticancer properties, suggesting that this compound may also exhibit cytotoxicity against certain cancer cell lines.

The unique combination of functional groups in 3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine may enhance its efficacy in these biological contexts.

The synthesis of 3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine can be achieved through several methods:

  • Direct Alkylation: Starting from a pyrrolidine precursor, the introduction of methoxymethyl and trifluoromethyl groups can be accomplished through alkylation reactions using appropriate reagents such as alkyl halides.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including the formation of the pyrrolidine ring followed by selective functionalization of the nitrogen atom and subsequent introduction of the methoxy and trifluoro groups.
  • Use of Catalysts: Catalytic methods may also be employed to enhance yields and selectivity during the synthesis process.

These methods reflect the compound's synthetic accessibility and potential for modification.

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, this compound could serve as a lead structure for developing new pharmaceuticals targeting infections or inflammation.
  • Material Science: The unique properties imparted by trifluoromethyl groups make it suitable for applications in developing advanced materials with specific chemical resistances.
  • Chemical Research: As a versatile building block, it can be used in synthesizing more complex organic molecules for research purposes.

Interaction studies involving 3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine focus on its binding affinity and reactivity with various biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding Studies: Investigating how this compound interacts with receptors involved in neurotransmission or immune responses.
  • Cellular Uptake Studies: Assessing how effectively the compound enters cells and its subsequent biological effects.

Such studies are critical for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1. 3-TrifluoromethylpyrrolidineTrifluoromethyl groupAnti-inflammatory
2. Methoxy-pyrrolidine derivativeMethoxy groupAnticancer properties
3. N-HydroxyacetimidamideHydroxylamine groupAntimicrobial
4. 4-Methoxy-6-methylpyran-2-oneMethoxy and methyl substitutionsAntioxidant
5. 4-(Trifluoromethyl)piperidineTrifluoromethyl substituentNeuroprotective

These compounds highlight the uniqueness of 3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

198.09799753 g/mol

Monoisotopic Mass

198.09799753 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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